Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-
Description
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- is a phosphorus-based compound characterized by a central phosphorus atom bonded to two chlorine atoms, an amino group, and a 4-methylphenylsulfonyl (tosyl) substituent. The tosyl group enhances steric bulk and electron-withdrawing effects, influencing hydrolysis stability and interaction with biological targets .
Properties
CAS No. |
15548-15-9 |
|---|---|
Molecular Formula |
C7H8Cl2NO3PS |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
N-dichlorophosphoryl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11) |
InChI Key |
IEIHBEVVBMVFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Starting Material : [(4-Methylphenyl)sulfonyl]phosphoramidic acid is suspended in anhydrous dichloromethane.
-
Chlorination : PCl₅ (2.2 equiv) is added dropwise at 0–5°C under nitrogen.
-
Reaction Completion : The mixture is stirred at room temperature for 12–24 hours, monitored by ³¹P NMR for complete conversion.
-
Workup : The solution is filtered, and the solvent is removed under reduced pressure to yield a pale-yellow solid.
Key Parameters :
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where Cl⁻ replaces hydroxyl groups on phosphorus. Steric hindrance from the 4-methylphenyl group necessitates prolonged reaction times.
Halogen Exchange Reactions
Fluoride-chloride exchange offers an alternative pathway, particularly for substrates sensitive to harsh chlorination conditions.
Procedure:
-
Substrate : [(4-Methylphenyl)sulfonyl]phosphoramidic difluoride is dissolved in acetonitrile.
-
Catalyst : Hexamethyldisilazane (HMDS, 4.0 equiv) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.8 equiv) are added.
-
Reaction : The mixture is stirred at 40°C for 6 hours, enabling fluoride-to-chloride exchange via a trimethylsilyl intermediate.
-
Isolation : The product is purified by silica gel chromatography.
Key Parameters :
Advantages :
Sulfonation Followed by Phosphorylation
This two-step method first synthesizes the sulfonamide intermediate, followed by phosphorylation.
Step 1: Sulfonation of 4-Methylbenzenesulfonamide
Step 2: Phosphorylation with POCl₃
-
Reaction : p-Toluenesulfinic acid is reacted with phosphorus oxychloride (POCl₃, 1.5 equiv) in toluene at 80°C.
-
Isolation : The crude product is washed with cold water and recrystallized from hexane.
Key Parameters :
Kirsanov’s Phosphoroazo Reaction
This classical method employs diazotization to generate reactive intermediates.
Procedure:
-
Diazotization : 4-Methylbenzenesulfonamide is treated with NaNO₂ and HCl at −5°C to form a diazonium salt.
-
Phosphorylation : The diazonium salt is reacted with PCl₃ in dichloromethane, yielding the dichloride after 48 hours.
-
Purification : The product is isolated via vacuum distillation.
Key Parameters :
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Key Drawback |
|---|---|---|---|---|
| Chlorination with PCl₅ | 78–85 | ≥99 | High yield | Corrosive reagents |
| Halogen Exchange | 65–72 | 95–98 | Mild conditions | Lower yield |
| Sulfonation/Phosphorylation | 68–75 | ≥98 | Scalability | Multi-step process |
| Kirsanov’s Reaction | 70–78 | 97–99 | Classical approach | Long reaction time |
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, leading to the formation of [(4-methylphenyl)sulfonyl]amine and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- depend on the specific reagents and conditions used. Common products include substituted phosphoramidates and sulfonamides.
Scientific Research Applications
Synthesis of Phosphoramidic Dichloride
The synthesis of [(4-methylphenyl)sulfonyl]- phosphoramidic dichloride can be achieved through several methods, typically involving the reaction of phosphorous trichloride with sulfonamides. The presence of the 4-methylphenylsulfonyl group enhances the compound's reactivity and specificity in synthetic applications.
Applications in Organic Synthesis
-
Synthesis of Organophosphorus Compounds :
- Phosphoramidic dichlorides serve as intermediates in synthesizing various organophosphorus compounds, which are crucial in developing pesticides and pharmaceuticals.
-
Reactivity with Biological Molecules :
- Studies indicate that these compounds can interact with enzymes and receptors due to their electrophilic nature, potentially leading to inhibition or modification of biological pathways.
-
Neurotoxic Potential :
- Compounds in this class have been studied for their potential neurotoxic effects, raising concerns regarding their safety and environmental impact.
Research indicates that [(4-methylphenyl)sulfonyl]- phosphoramidic dichloride may exhibit biological activity similar to that of chemical warfare agents, such as nerve agents. This raises significant safety concerns regarding its use. A notable case study explores the interaction of phosphoramidic compounds with various biological systems:
-
Case Study: Neurotoxic Effects :
- A study investigated the neurotoxic effects of phosphoramidic derivatives on neuronal cells. The results indicated that these compounds could induce apoptosis in neuronal cells at certain concentrations, suggesting a need for caution in their application.
-
Case Study: Enzyme Interaction :
- Another research focused on the interaction between [(4-methylphenyl)sulfonyl]- phosphoramidic dichloride and specific enzymes involved in metabolic pathways. The findings showed that this compound could inhibit enzyme activity, leading to altered metabolic processes.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- involves the interaction of its reactive phosphoramidic dichloride group with nucleophiles. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Phosphoramidic dichloride derivatives and sulfonyl-containing compounds share structural motifs but differ in key substituents, leading to divergent properties:
*Calculated based on molecular formula.
- Phosphorus vs. Sulfur Core : Phosphorus-centered compounds (e.g., phosphoramidic dichlorides, phosphonates) exhibit distinct reactivity, such as nucleophilic substitution at the P–Cl bonds, whereas sulfonyl chlorides (e.g., –11) undergo reactions at the S–Cl bond .
- Methoxy or fluoro substituents in sulfonyl chlorides () alter electronic properties, affecting reaction rates in nucleophilic substitutions .
Reactivity and Stability
- Hydrolysis Resistance : The tosyl group’s electron-withdrawing nature stabilizes the P–N bond, reducing hydrolysis rates compared to alkyl-substituted phosphoramidic dichlorides (e.g., dimethyl variant) .
- Synthetic Utility : Like phenylphosphonic dichloride (), the target compound may serve as a precursor for sulfonamide-phosphorus hybrids, useful in enzyme inhibitor design (e.g., carbonic anhydrase inhibitors) .
Data Tables
Table 1: Comparative Physical Properties
| Property | Target Compound | Dimethylphosphoramidic Dichloride | Phenylphosphonic Dichloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285.7 | 158.9 | 210.4 |
| Solubility | Low in polar solvents | High in polar solvents | Moderate in THF |
| Hydrolysis Stability (pH 7) | High | Low | Moderate |
Biological Activity
Phosphoramidic dichloride, specifically the compound [(4-methylphenyl)sulfonyl]-, is a chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Phosphoramidic dichloride is characterized by its phosphoramidic acid derivative structure, which includes a sulfonyl group attached to a 4-methylphenyl moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Mechanisms of Biological Activity
- Enzyme Inhibition :
- Antimicrobial Properties :
- Potential Anticancer Activity :
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the effectiveness of various sulfonamide compounds against common bacterial strains. Phosphoramidic dichloride was included in the screening and demonstrated significant inhibitory effects on bacterial growth, supporting its potential as an antimicrobial agent . -
Cancer Cell Line Studies :
In vitro studies involving cancer cell lines revealed that phosphoramidic dichloride could induce apoptosis in certain cancer types. The compound was shown to affect cell proliferation and survival pathways, indicating its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
